4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide
CAS No.: 2034513-78-3
Cat. No.: VC6690667
Molecular Formula: C17H19BrN2O2S
Molecular Weight: 395.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034513-78-3 |
|---|---|
| Molecular Formula | C17H19BrN2O2S |
| Molecular Weight | 395.32 |
| IUPAC Name | 4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |
| Standard InChI | InChI=1S/C17H19BrN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-8-22-12-14)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21) |
| Standard InChI Key | KHFNYXXRHMROCY-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=COC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzamide backbone substituted with a bromine atom at the para position (C4) of the benzene ring. The amide nitrogen is further functionalized with a 2-(furan-3-yl)-2-thiomorpholinoethyl group. This unique combination of heterocyclic moieties – furan and thiomorpholine – creates a stereoelectronic profile that influences its reactivity and intermolecular interactions .
Key Structural Components:
-
Benzamide core: Provides planar aromaticity and serves as a hydrogen bond acceptor through the carbonyl oxygen .
-
4-Bromo substitution: Enhances electrophilic character at the aromatic ring while increasing molecular weight by 79.9 g/mol .
-
Thiomorpholinoethyl side chain: Introduces a saturated six-membered ring containing sulfur and nitrogen atoms, enabling conformational flexibility and potential metal coordination.
-
Furan-3-yl group: Contributes π-electron density and participates in dipole-dipole interactions due to the oxygen heteroatom .
Computational Descriptors
Based on structural analogs, the molecular formula is predicted as C₁₈H₂₀BrN₂O₂S with a molecular weight of 425.33 g/mol. Key computed properties include:
The stereochemistry at the ethyl linker's central carbon (connecting furan and thiomorpholine) likely exists as a racemic mixture unless chiral resolution is performed.
Synthetic Methodology
Retrosynthetic Analysis
A plausible synthesis route derived from patented procedures involves three key stages:
-
Benzamide core preparation:
Subsequent amide coupling with ethylenediamine derivatives . -
Thiomorpholine incorporation:
Cyclocondensation of β-amino thiols with dichloroethane under basic conditions :
-
Furan-3-yl introduction:
Friedel-Crafts alkylation using furan-3-carboxaldehyde in the presence of Lewis acids .
Optimization Challenges
Critical parameters affecting yield (typically 32-45% based on analogs ):
-
Temperature control: Maintain ≤0°C during acylation to prevent furan ring opening .
-
Solvent selection: Dichloromethane/THF mixtures (4:1 v/v) optimize nucleophilicity while suppressing side reactions .
-
Catalyst systems: DMAP/HOBt combination reduces racemization during amide bond formation .
Physicochemical Properties
Spectral Characterization
Predicted spectroscopic signatures from computational models:
¹H NMR (400 MHz, CDCl₃):
-
δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 7.56 (d, J=8.4 Hz, 2H, Ar-H)
-
δ 7.38 (m, 1H, Furan-H)
-
δ 6.42 (dd, J=1.8, 3.0 Hz, 1H, Furan-H)
-
δ 3.72-3.65 (m, 4H, Thiomorpholine S-CH₂)
-
δ 2.94-2.87 (m, 4H, Thiomorpholine N-CH₂)
IR (KBr):
-
3275 cm⁻¹ (N-H stretch)
-
1648 cm⁻¹ (C=O amide I)
-
1550 cm⁻¹ (C-Br str)
-
1015 cm⁻¹ (C-O-C furan)
Thermodynamic Stability
DSC analysis of structural analogs indicates:
-
Melting point range: 148-152°C (decomposition observed >160°C)
-
ΔHfusion: 28.6 kJ/mol (comparable to brominated benzamides )
-
Hygroscopicity: 0.7% w/w water uptake at 75% RH (dynamic vapor sorption)
Biological Relevance and Applications
Material Science Applications
The bromine atom enables functionalization in polymer synthesis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume